7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Description
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (Ahc, CAS 182137-43-5) is a conformationally rigid proline analogue widely used in peptidomimetics and bioactive peptide design. Its bicyclic framework restricts rotational freedom, making it valuable for studying structure-activity relationships in peptides .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(8-7)2-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCROKHJCWGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the Hoffmann-Löffler reaction of N-methylcyclohexylamine . This reaction is known for introducing a nitrogen atom into the bicyclic structure, forming the azabicycloheptane framework. The reaction conditions usually involve the use of halogenating agents and specific temperature controls to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: In industrial settings, the production of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride may involve large-scale Hoffmann-Löffler reactions with optimized reaction conditions to maximize yield and purity. The compound is often produced in powder form and requires careful handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the bicyclic structure are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Organic Chemistry
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions: The compound can undergo nucleophilic substitution, enabling the introduction of different functional groups.
- Oxidation and Reduction Reactions: It can act as a substrate in oxidation reactions to yield carboxylic acids or alcohols through reduction .
Biological Studies
The compound has been investigated for its interactions with biological systems:
- Receptor Binding Studies: Research indicates that it may interact with nicotinic acetylcholine receptors, making it a candidate for studying neuropharmacological effects .
- Peptide Modification: It has been utilized in the design of modified peptides to elucidate spatial requirements for biologically active compounds, enhancing our understanding of peptide conformation and activity .
Medicinal Chemistry
The therapeutic potential of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is being explored:
- Drug Development: It has been studied as a precursor for developing new drugs targeting neurological disorders due to its ability to modulate receptor activity .
- Conformationally Restricted Analogs: The compound's structure allows for the creation of conformationally restricted analogs that may exhibit improved pharmacological properties compared to traditional compounds .
Case Studies
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways involved depend on the context in which the compound is used, such as its role in pharmaceuticals or as a research tool .
Comparison with Similar Compounds
Structural Analogues and Derivatives
(a) 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Abh, CAS 119102-95-3)
- Structure : Differs in nitrogen position (2-aza vs. 7-aza) and carboxylic acid orientation (C3 vs. C1) .
- Conformation : X-ray data reveal distinct bond angles compared to proline, with a flattened pyrrolidine ring in Abh .
- Applications : Used in early studies of rigid proline analogues but less explored than Ahc in modern peptidomimetics .
(b) 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride (CAS 119102-95-3)
- Structure : Nitrogen at position 1 and carboxylic acid at C4, altering ring strain and hydrogen-bonding capacity .
- Synthesis : Prepared via cyclization of piperidine derivatives, yielding a less strained bicyclic system compared to Ahc .
(c) Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1251009-93-4)
- Properties : Ester derivative with reduced polarity (logP = 1.089) and higher volatility (predicted boiling point: 234°C) .
- Utility : Intermediate for further functionalization, such as hydrolysis to Ahc derivatives .
Comparative Data Table
Key Research Findings
Synthetic Flexibility : Ahc’s synthesis via Diels–Alder reactions allows scalable production (~gram scale), whereas Abh requires multi-step cyclization with lower yields .
Conformational Rigidity : Ahc exhibits greater torsional restraint than Abh due to its 7-aza configuration, enhancing its utility in stabilizing peptide turns .
Biological Relevance : Ahc derivatives show improved binding affinity in angiotensin-converting enzyme (ACE) inhibitors compared to linear proline analogues .
Structural Variants : Substitution at C2 or C3 (e.g., ethyl esters or benzoyl groups) modulates solubility and bioavailability, as seen in ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate .
Biological Activity
Chemical Identity
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, with the CAS number 182137-43-5, is a bicyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C₇H₁₂ClNO₂, and it has a molecular weight of 177.63 g/mol. The compound is characterized by its bicyclic structure, which is significant in various pharmacological applications.
Synthesis and Properties
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler bicyclic frameworks. The compound exhibits a high purity level (97%) and is soluble in various solvents, which enhances its utility in biological assays and drug development.
Cholinergic Activity
Research has indicated that derivatives of 7-azabicyclo[2.2.1]heptane can act as ligands for cholinergic receptors. These receptors play critical roles in neurotransmission and are implicated in numerous neurological disorders. The compound's structural features allow it to interact effectively with these receptors, potentially leading to therapeutic applications in conditions such as Alzheimer's disease and other cognitive impairments .
Anticancer Properties
In vitro studies have suggested that bicyclic amino acids, including those related to 7-azabicyclo[2.2.1]heptane, may possess anticancer properties. Specifically, compounds like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid have been shown to induce apoptosis in cancer cells by inhibiting specific amino acid transporters, which are crucial for tumor growth and survival . This mechanism highlights the potential of 7-azabicyclo[2.2.1]heptane derivatives in cancer therapeutics.
Neuroprotective Effects
Studies have also pointed towards neuroprotective effects associated with this compound. It has been suggested that 7-azabicyclo[2.2.1]heptane derivatives can modulate glutamate dehydrogenase activity, which is vital for neuronal health and function. By enhancing glutamine oxidation, these compounds may improve insulin secretion and overall metabolic health within neural tissues .
Case Studies
- Cholinergic Receptor Binding : A study demonstrated that various azabicyclic compounds exhibit selective binding to muscarinic receptors, suggesting their potential as therapeutic agents for cognitive enhancement .
- Antitumor Activity : Research involving the application of 7-azabicyclo[2.2.1]heptane derivatives on different cancer cell lines revealed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
- Neurotransmitter Regulation : A recent investigation highlighted the role of this compound in modulating neurotransmitter levels in the cerebral cortex, indicating its potential use in treating neurodegenerative diseases .
Data Table: Biological Activities of 7-Azabicyclo[2.2.1]heptane Derivatives
Q & A
Q. What synthetic methodologies are recommended for the preparation of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride?
The synthesis typically involves cyclization strategies, such as intramolecular [2+2] photocycloaddition or acid-catalyzed ring closure. For example, a general approach (Scheme 1) uses ketone intermediates to form the bicyclic core, followed by functionalization of the carboxylic acid group and subsequent hydrochlorination . Key steps include stereochemical control during cyclization and purification via recrystallization to isolate the hydrochloride salt.
Q. How can the stereochemical configuration of the bicyclic core be verified experimentally?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereoisomers. Coupling constants (-values) between protons on adjacent carbons (e.g., bridgehead positions) provide insights into the endo/exo configuration. X-ray crystallography is recommended for unambiguous structural determination, as seen in related azabicyclo derivatives .
Q. What purification techniques are effective for isolating the hydrochloride salt from reaction mixtures?
Column chromatography with polar stationary phases (e.g., silica gel) using methanol/dichloromethane gradients can separate impurities. Final purification via recrystallization in ethanol/water mixtures ensures high purity (>95%). Hygroscopic properties necessitate storage under inert gas (e.g., argon) in desiccated conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the bicyclic core?
Computational reaction path searches (e.g., quantum chemical calculations) can identify transition states and energy barriers, guiding solvent selection (e.g., DMF for polar intermediates) and catalyst choice. Experimental validation via Design of Experiments (DoE) methods, such as varying temperature (80–120°C) and acid concentration, can refine yields .
Q. What computational tools are suitable for predicting the reactivity of intermediates in azabicyclo syntheses?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron distribution in intermediates, predicting regioselectivity during cyclization. Molecular dynamics simulations further assess solvent effects on reaction kinetics. These tools reduce trial-and-error experimentation by 30–50% .
Q. How should researchers address contradictions in reported spectroscopic data for azabicyclo derivatives?
Discrepancies in NMR or IR spectra may arise from solvent polarity or salt form differences. Systematic re-analysis under standardized conditions (e.g., DMSO-d6 for NMR) is advised. Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray data resolves ambiguities, as demonstrated in studies of structurally analogous compounds .
Methodological Notes
- Experimental Design : Prioritize stereochemical control using chiral auxiliaries or asymmetric catalysis.
- Data Validation : Use orthogonal analytical techniques (e.g., HPLC for purity, X-ray for structure).
- Contradiction Mitigation : Maintain detailed reaction logs (temperature, solvent ratios) to replicate conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
